[4-(4-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives. The piperidine and piperazine rings are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the piperazine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: Pd/C, sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid.
Piperazine Derivatives: Other piperazine-based compounds with different substituents.
Uniqueness
1-(4-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine is unique due to its combination of a 1,2,4-oxadiazole ring with piperidine and piperazine rings, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H31N5O2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H31N5O2/c1-20-7-9-23(10-8-20)30-15-17-31(18-16-30)26(32)22-11-13-29(14-12-22)19-24-27-25(28-33-24)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3 |
InChI Key |
DQFYNNXTLXJOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.